2-Bromo-N-tert-butoxybenzene-1-sulfonamide

Catalog No.
S13027320
CAS No.
145004-90-6
M.F
C10H14BrNO3S
M. Wt
308.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-tert-butoxybenzene-1-sulfonamide

CAS Number

145004-90-6

Product Name

2-Bromo-N-tert-butoxybenzene-1-sulfonamide

IUPAC Name

2-bromo-N-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

InChI

InChI=1S/C10H14BrNO3S/c1-10(2,3)15-12-16(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3

InChI Key

CCSAOENTPXSROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONS(=O)(=O)C1=CC=CC=C1Br

2-Bromo-N-tert-butoxybenzene-1-sulfonamide is a chemical compound characterized by the molecular formula C10_{10}H14_{14}BrNO2_2S. This compound features a bromine atom, a tert-butoxy group, and a sulfonamide group attached to a benzene ring, giving it unique properties that make it valuable in various chemical and biological applications. The presence of the tert-butoxy group enhances its solubility and stability, while the sulfonamide moiety is known for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

2-Bromo-N-tert-butoxybenzene-1-sulfonamide is versatile in terms of chemical reactivity. It can undergo several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The sulfonamide group can participate in oxidation or reduction reactions, depending on the reagents used.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds.

The biological activity of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide is primarily attributed to its sulfonamide group. Sulfonamides are known for their antibacterial properties and ability to inhibit certain enzymes. This compound has been studied for its potential to interact with biological targets, influencing enzyme activities through hydrogen bonding and halogen bonding interactions. Such interactions may lead to effects on protein-ligand binding dynamics, making it a candidate for further biological studies .

The synthesis of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide typically involves the following steps:

  • Starting Materials: The reaction begins with 2-bromobenzenesulfonyl chloride and tert-butylamine.
  • Reaction Conditions: A base, such as triethylamine, is added to neutralize hydrochloric acid produced during the reaction. The mixture is stirred at room temperature for several hours to ensure complete conversion.
  • Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In industrial settings, the synthesis process is scaled up using larger reactors and automated systems to maintain consistent product quality and yield.

2-Bromo-N-tert-butoxybenzene-1-sulfonamide has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Its sulfonamide group makes it useful in studying enzyme inhibition and protein interactions.
  • Industrial Use: It is employed in producing specialty chemicals and materials.

Research has indicated that 2-Bromo-N-tert-butoxybenzene-1-sulfonamide interacts with various biomolecules, potentially influencing their activity. Studies on similar sulfonamides have shown that their interaction with metal ions can enhance their biological efficacy. For instance, sulfonamide complexes with ruthenium ions have demonstrated increased antibacterial activity by altering their binding affinity to DNA . This suggests that 2-Bromo-N-tert-butoxybenzene-1-sulfonamide may also exhibit enhanced activity when coordinated with metal ions.

Several compounds share structural similarities with 2-Bromo-N-tert-butoxybenzene-1-sulfonamide:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-N-tert-butylbenzenesulfonamideLacks the tert-butoxy groupMore hydrophobic due to tert-butyl group
2-Bromo-N-methylbenzenesulfonamideContains a methyl group instead of tert-butoxyPotentially different solubility and reactivity
2-Bromo-N-phenylbenzenesulfonamideHas a phenyl group instead of tert-butoxyDifferent steric effects impacting reactivity

Uniqueness

The uniqueness of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide lies in the presence of the tert-butoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature contributes to its distinct behavior in

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.98778 g/mol

Monoisotopic Mass

306.98778 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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